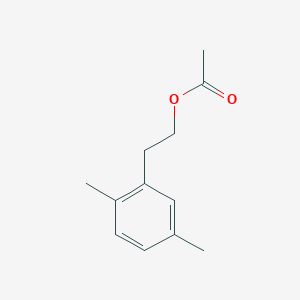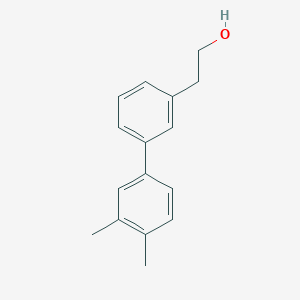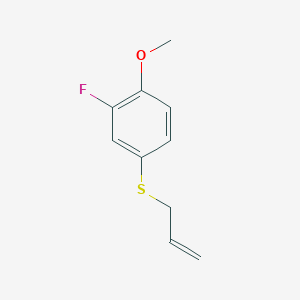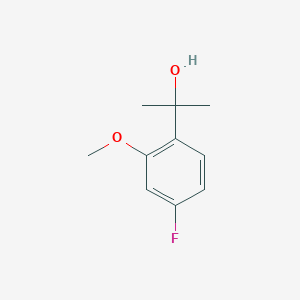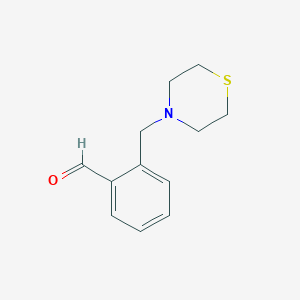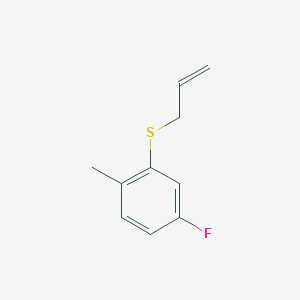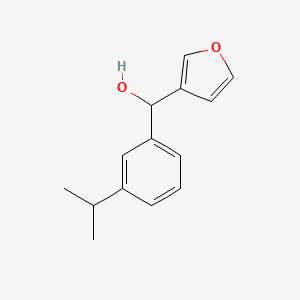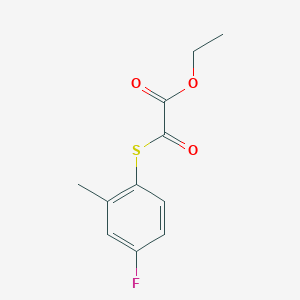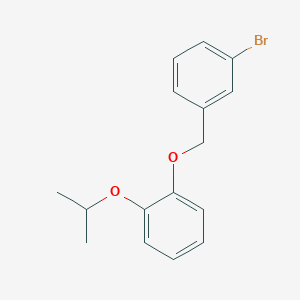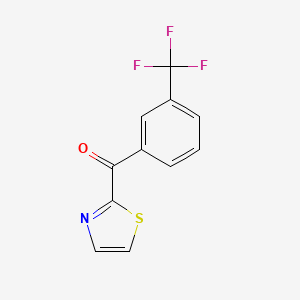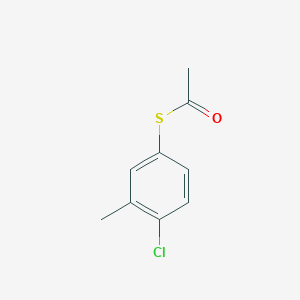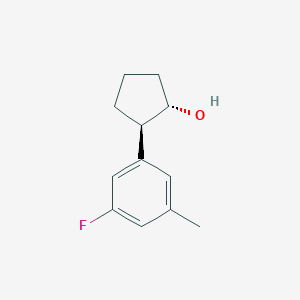![molecular formula C13H8ClF3S B7995249 1-Chloro-3-fluoro-6-[(3,5-difluorophenyl)sulfanylmethyl]benzene CAS No. 1443336-94-4](/img/structure/B7995249.png)
1-Chloro-3-fluoro-6-[(3,5-difluorophenyl)sulfanylmethyl]benzene
Overview
Description
1-Chloro-3-fluoro-6-[(3,5-difluorophenyl)sulfanylmethyl]benzene is an organic compound characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-6-[(3,5-difluorophenyl)sulfanylmethyl]benzene typically involves several steps, including halogenation and sulfenylation reactions. One common synthetic route involves the following steps:
Sulfenylation: The attachment of the sulfanylmethyl group to the benzene ring, often using reagents such as thiols or disulfides under specific reaction conditions.
Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-3-fluoro-6-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-fluoro-6-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-6-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through its functional groups. The chlorine, fluorine, and sulfanylmethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
1-Chloro-3-fluoro-6-[(3,5-difluorophenyl)sulfanylmethyl]benzene can be compared with other halogenated and sulfur-containing benzene derivatives:
1-Chloro-3-fluorobenzene: Lacks the sulfanylmethyl group, resulting in different reactivity and applications.
3,5-Difluorothiophenol: Contains sulfur and fluorine but lacks the chlorine and benzene ring structure.
1-Chloro-3-fluoro-6-methylbenzene: Similar structure but without the sulfur atom, leading to different chemical properties.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-13-6-9(15)2-1-8(13)7-18-12-4-10(16)3-11(17)5-12/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFAQFJLRPNKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CSC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170514 | |
| Record name | Benzene, 2-chloro-1-[[(3,5-difluorophenyl)thio]methyl]-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443336-94-4 | |
| Record name | Benzene, 2-chloro-1-[[(3,5-difluorophenyl)thio]methyl]-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443336-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-chloro-1-[[(3,5-difluorophenyl)thio]methyl]-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


